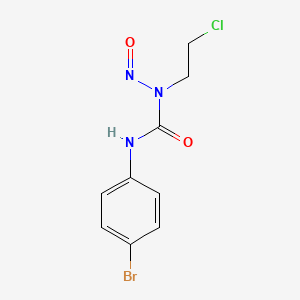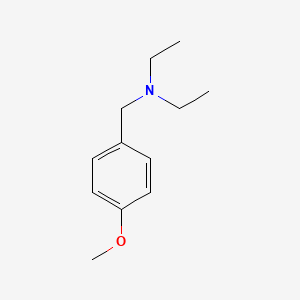
Benzenemethanamine, N,N-diethyl-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N,N-diethyl-2-methoxy- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring attached to a methanamine group, which is further substituted with diethyl and methoxy groups. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-diethyl-2-methoxy- typically involves the alkylation of benzenemethanamine with diethylamine and methoxy reagents. One common method is the reaction of benzenemethanamine with diethyl sulfate and sodium methoxide under controlled temperature and pressure conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N,N-diethyl-2-methoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N,N-diethyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Nitrobenzenemethanamine, carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenemethanamines depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N,N-diethyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N,N-diethyl-2-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The methoxy and diethyl groups play a crucial role in modulating the compound’s activity by influencing its electronic and steric properties.
Comparación Con Compuestos Similares
Benzenemethanamine, N,N-diethyl-2-methoxy- can be compared with other similar compounds, such as:
Benzenemethanamine, N,N-dimethyl-: This compound lacks the methoxy group, resulting in different chemical reactivity and applications.
Benzenemethanamine, 4-methyl-: The presence of a methyl group instead of a methoxy group alters the compound’s properties and uses.
Benzeneethanamine, N,α-dimethyl-: This compound has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of Benzenemethanamine, N,N-diethyl-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
24932-54-5 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
N-ethyl-N-[(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
SGWVMJQOZQJACY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
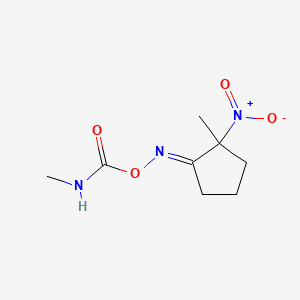

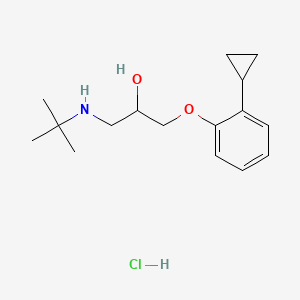
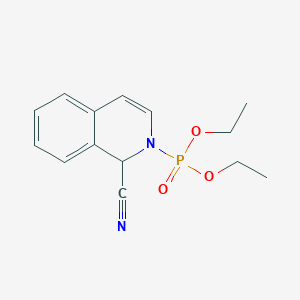
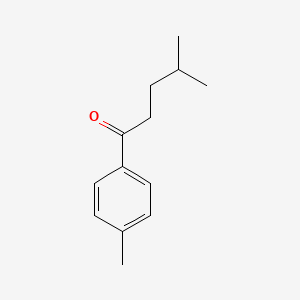

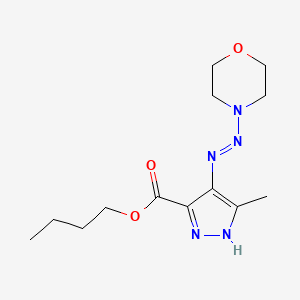
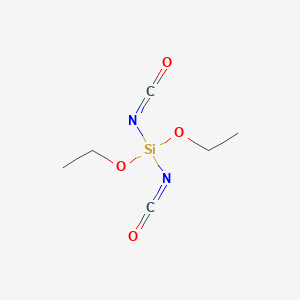
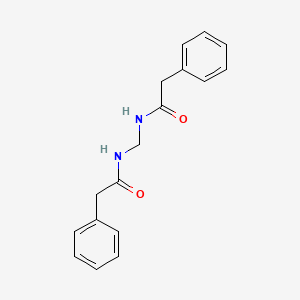
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
